1-(4-Methylphenyl)-4-piperidinecarboxylic acid
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Overview
Description
1-(4-Methylphenyl)-4-piperidinecarboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid typically involves the reaction of 4-methylbenzyl chloride with piperidine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperidine scaffolds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor activation .
Comparison with Similar Compounds
1-(4-Methylphenyl)-4-piperidinol: Similar structure but with an alcohol group instead of a carboxylic acid.
1-(4-Methylphenyl)-4-piperidinecarboxamide: Contains an amide group instead of a carboxylic acid.
4-Methylphenylpiperidine: Lacks the carboxylic acid group.
Uniqueness: 1-(4-Methylphenyl)-4-piperidinecarboxylic acid is unique due to the presence of both the piperidine ring and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and potential therapeutic uses .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-2-4-12(5-3-10)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) |
InChI Key |
WTDYDDZGBUZEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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